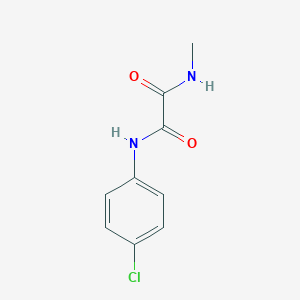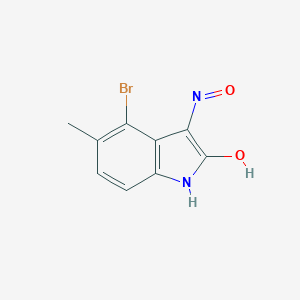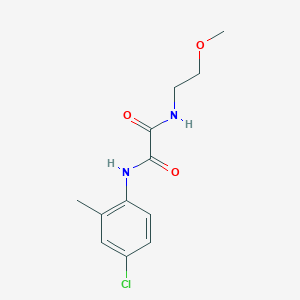![molecular formula C20H12BrIN2O2 B400502 N-[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]-3-iodobenzamide](/img/structure/B400502.png)
N-[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]-3-iodobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]-3-iodobenzamide is a complex organic compound that features a benzoxazole ring substituted with bromine and iodine atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]-3-iodobenzamide typically involves the cyclization of 2-aminophenol with appropriate aldehydes or ketones to form the benzoxazole ring For instance, bromination can be carried out using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst, while iodination can be performed using iodine or an iodine-containing reagent .
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced catalysts, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
N-[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]-3-iodobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The bromine and iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
Aplicaciones Científicas De Investigación
N-[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]-3-iodobenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as an anticancer agent.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of N-[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]-3-iodobenzamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interfere with cellular pathways, leading to its bioactive effects . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
Benzoxazole derivatives: Compounds with similar benzoxazole structures but different substituents.
Benzimidazole derivatives: Compounds with a benzimidazole ring instead of benzoxazole.
Uniqueness
N-[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]-3-iodobenzamide is unique due to the presence of both bromine and iodine atoms, which can impart distinct chemical and biological properties. This dual substitution can enhance its reactivity and potential bioactivity compared to other similar compounds .
Propiedades
Fórmula molecular |
C20H12BrIN2O2 |
|---|---|
Peso molecular |
519.1g/mol |
Nombre IUPAC |
N-[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]-3-iodobenzamide |
InChI |
InChI=1S/C20H12BrIN2O2/c21-16-7-2-1-6-15(16)20-24-17-11-14(8-9-18(17)26-20)23-19(25)12-4-3-5-13(22)10-12/h1-11H,(H,23,25) |
Clave InChI |
MHVOHUNFYQSGMO-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C2=NC3=C(O2)C=CC(=C3)NC(=O)C4=CC(=CC=C4)I)Br |
SMILES canónico |
C1=CC=C(C(=C1)C2=NC3=C(O2)C=CC(=C3)NC(=O)C4=CC(=CC=C4)I)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(2-methylanilino)-5-[(3-nitrophenyl)methyl]-1,3-thiazol-4-one](/img/structure/B400424.png)
![2-(3-methylanilino)-5-[(2-nitrophenyl)methyl]-1,3-thiazol-4-one](/img/structure/B400427.png)
![methyl 2-[[4-chloro-6-(N-phenylanilino)-1,3,5-triazin-2-yl]amino]acetate](/img/structure/B400429.png)

![Bis(1-methylethyl) (2,4-dichlorophenyl)({[(2,2,2-trichloro-1-hydroxyethyl)amino]carbonyl}oxy)methylphosphonate](/img/structure/B400432.png)
![N-(3-hydroxypropyl)-N'-[4-(propan-2-yl)phenyl]ethanediamide](/img/structure/B400433.png)

![4-BROMO-5-METHYL-3-[2-(4-NITROPHENYL)HYDRAZIN-1-YLIDENE]-2,3-DIHYDRO-1H-INDOL-2-ONE](/img/structure/B400435.png)



![N'-[1-(3-aminophenyl)ethylidene]-4-biphenylcarbohydrazide](/img/structure/B400441.png)
![N'-[1-(2-furyl)ethylidene]-4-biphenylcarbohydrazide](/img/structure/B400443.png)
